molecular formula C18H22N8 B2479350 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine CAS No. 2034234-15-4

3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B2479350
CAS No.: 2034234-15-4
M. Wt: 350.43
InChI Key: NIBVXZFUWXVDDY-UHFFFAOYSA-N
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Description

The compound 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine features a pyridazine core substituted at position 3 with a cyclopropyl group and at position 6 with a piperazine moiety. The piperazine is further linked to a 1,6-dimethyl-pyrazolo[3,4-d]pyrimidine ring. The cyclopropyl group may enhance metabolic stability, while the piperazine linker could improve solubility or serve as a pharmacophore anchor .

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-9-7-25(8-10-26)16-6-5-15(22-23-16)13-3-4-13/h5-6,11,13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVXZFUWXVDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Bicyclic System

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation reactions. A representative protocol involves:

  • Reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1) with dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediate (2) .
  • Cyclization with acetic anhydride under reflux yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (3) .

Key Reaction Conditions :

  • Temperature: 110–120°C
  • Solvent: Anhydrous DMF or toluene
  • Yield: 68–75%

Introduction of the C6 Methyl Group

Chlorination of (3) using phosphorus oxychloride (POCl₃) produces 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (4) , followed by Pd-catalyzed cross-coupling with methylzinc bromide to install the C6 methyl group:

$$
\text{(4)} + \text{CH}3\text{ZnBr} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{THF}} \text{1,6-dimethyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine} \quad \text{(5)} \quad
$$

Optimization Notes :

  • Use of Xantphos as ligand improves coupling efficiency (yield: 82%)
  • Reaction time: 12–16 hours at 60°C

Functionalization of the Piperazine Linker

Nucleophilic Aromatic Substitution

The 4-chloro group in (5) undergoes displacement with piperazine under basic conditions:

$$
\text{(5)} + \text{piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine} \quad \text{(6)} \quad
$$

Critical Parameters :

  • Molar ratio: 1:2 (pyrazolo-pyrimidine:piperazine)
  • Temperature: 80°C, 8 hours
  • Yield: 76%

Synthesis of the Pyridazine-Cyclopropyl Unit

Cyclopropanation Strategy

3-Cyclopropylpyridazine-6-amine (7) is prepared via:

  • Diazotization of 3-aminopyridazine followed by Sandmeyer reaction to introduce bromine at C6.
  • Suzuki-Miyaura coupling with cyclopropylboronic acid:

$$
\text{6-bromo-3-nitropyridazine} \xrightarrow{\text{Cyclopropyl-B(OH)}2, \text{Pd(dppf)Cl}2} \text{3-cyclopropyl-6-nitropyridazine} \quad
$$

  • Reduction of nitro group using H₂/Pd-C yields (7) (Yield: 65%).

Final Coupling of Fragments

Buchwald-Hartwig Amination

The pyridazine-cyclopropyl amine (7) couples with intermediate (6) under Pd catalysis:

$$
\text{(6)} + \text{(7)} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target Compound} \quad
$$

Optimized Conditions :

  • Solvent: 1,4-Dioxane
  • Temperature: 100°C, 24 hours
  • Yield: 58%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, DMSO- d6): δ 8.72 (s, 1H, pyridazine-H), 8.15 (s, 1H, pyrazolo-H), 4.21 (m, 4H, piperazine), 3.89 (s, 3H, N-CH3), 2.74 (s, 3H, C6-CH3), 1.92 (m, 1H, cyclopropyl), 0.98–1.12 (m, 4H, cyclopropyl).
  • HRMS : m/z 406.1892 [M+H]⁺ (calc. 406.1889).

Scale-Up Considerations and Challenges

Purification Challenges

  • Final compound requires reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) due to polar piperazine moiety.
  • Residual palladium removal via activated charcoal treatment (≤5 ppm).

Yield Optimization

  • Microwave-assisted coupling improves reaction time (6 hours vs. 24 hours) with comparable yields.

Alternative Synthetic Routes

Sequential Assembly Approach

An alternative pathway involves early-stage introduction of cyclopropyl group:

  • Pre-form 3-cyclopropylpyridazine-6-chloride (8)
  • React (8) with (6) via SNAr at 130°C (Yield: 47%).

One-Pot Multi-Component Reactions

Exploratory studies using Ugi-type reactions show promise but currently exhibit low yields (<30%).

Chemical Reactions Analysis

3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine undergoes several types of chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves the inhibition of CDKs. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins . This disruption of the cell cycle ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural distinctions between the target compound and analogs lie in substituent patterns and core modifications:

Compound Core Structure Key Substituents Unique Features
3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine Pyridazine + pyrazolo[3,4-d]pyrimidine Cyclopropyl (position 3), piperazine-linked 1,6-dimethyl-pyrazolo-pyrimidine (position 6) Piperazine spacer enhances solubility; cyclopropyl improves conformational rigidity
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolo[3,4-d]pyrimidine p-Tolyl (position 1), imino group (position 4), amine (position 5) Dihydro backbone increases electron density; imino group may participate in tautomerism
3-(2-hydroxyphenyl)-6-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () Pyrazolo[3,4-d]pyrimidine 2-Hydroxyphenyl (position 3), methyl (position 6) Hydroxyphenyl enhances hydrogen-bonding potential; dihydro-4-one improves stability
Pyrazolo[3,4-d]pyrimidin-6-amine derivatives () Pyrazolo[3,4-d]pyrimidine Arylidene groups (position 4), methyl (position 3) Arylidene substituents enable π-π stacking interactions; amine at position 6 aids solubility

Physicochemical and Functional Properties

  • Solubility: The piperazine linker in the target compound likely improves aqueous solubility compared to non-polar analogs like p-tolyl derivatives .
  • Stability : The cyclopropyl group may reduce metabolic oxidation compared to hydroxyphenyl-substituted analogs, which are prone to phase II conjugation .
  • Isomerization : Unlike triazolopyrimidine derivatives (), the target compound’s rigid pyridazine core minimizes structural isomerization risks .

Biological Activity

3-Cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that has attracted attention in pharmaceutical research due to its potential biological activities, particularly as a kinase inhibitor. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is C19H23N7OC_{19}H_{23}N_{7}O with a molecular weight of 365.4 g/mol. The compound features a pyridazine ring substituted with a cyclopropyl group and a pyrazolo[3,4-d]pyrimidine moiety linked through a piperazine group.

PropertyValue
Molecular FormulaC19H23N7OC_{19}H_{23}N_{7}O
Molecular Weight365.4 g/mol
IUPAC Name4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
InChI KeySTXOQWYOTBYNLG-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its interaction with specific kinases. It binds to the active sites of various protein kinases, inhibiting their activity. This inhibition disrupts critical signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and survival. Research indicates that compounds with similar structures exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine. Its structural analogs have shown promising results in inhibiting various kinases associated with cancer progression:

  • CDK Inhibition : The compound's pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit CDK2 and CDK5 effectively. For instance, related compounds have demonstrated IC50 values in the low micromolar range against these targets .

Case Studies

Several case studies have explored the biological evaluation of similar pyrazolo compounds:

  • Inhibition Profiles : A study evaluated various pyrazolo derivatives for their inhibitory effects on disease-relevant protein kinases. The results indicated that compounds similar to 3-cyclopropyl derivatives exhibited IC50 values ranging from 0.018 µM to 11 µM against different kinases .
  • Therapeutic Applications : The potential use of these compounds extends beyond oncology; they are also being investigated for neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate kinase activity associated with neuronal survival .

Synthesis and Research Applications

The synthesis of 3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions starting from simpler precursors. The synthetic route may include:

  • Preparation of Pyrazolo[3,4-d]pyrimidine Core : This involves functionalizing an appropriate pyrimidine derivative.
  • Piperazine Linkage : The introduction of the piperazine moiety is crucial for enhancing biological activity.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core and subsequent coupling with the pyridazine-piperazine moiety. Key steps include:

  • Condensation reactions to form the pyrimidine ring (e.g., using aminopyrazoles and nitriles).
  • Nucleophilic substitution for introducing the cyclopropyl and piperazine groups under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base).
  • Purification via column chromatography or recrystallization from acetonitrile/ethanol mixtures .

Q. What analytical techniques are essential for characterizing purity and structure?

A combination of techniques ensures structural fidelity and purity:

TechniqueParameters AnalyzedMethodological Considerations
¹H/¹³C NMR Substituent positions, coupling patternsUse deuterated solvents (e.g., DMSO-d₆) and compare with computed spectra .
HPLC Purity (>95%)Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and C18 columns .
Mass Spectrometry Molecular ion confirmationElectrospray ionization (ESI) in positive mode .

Q. What biological activities are associated with its structural motifs?

Pyridazine and pyrazolo[3,4-d]pyrimidine derivatives exhibit:

  • Enzyme inhibition (e.g., kinases, phosphodiesterases) due to ATP-binding site interactions.
  • Antimicrobial activity via disruption of bacterial cell wall synthesis .
  • Anti-inflammatory effects by modulating cytokine signaling pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling pyridazine and pyrazolo-pyrimidine moieties?

Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Use a central composite design to explore interactions between variables.
  • Monitor yield via HPLC and validate with response surface methodology .
  • Evidence suggests DMF at 80°C with 1.5 equiv. of K₂CO₃ maximizes coupling efficiency .

Q. How to resolve contradictions in reported biological activity data?

  • Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results.
  • Analyze confounding variables (e.g., solubility differences in DMSO vs. saline buffers) .

Q. What computational strategies predict reactivity or bioactivity?

  • Density Functional Theory (DFT) to model transition states for cyclopropane ring formation.
  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases.
  • QSAR models trained on pyridazine derivatives to prioritize synthetic targets .

Q. How to study enzyme interaction mechanisms?

  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) .
  • Mutagenesis studies to identify critical binding residues .

Q. What methodologies assess stability under varying pH/temperature?

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and monitor degradation products via HPLC.
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and compare with baseline purity .

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